5-Methylpyridine-2-carbonyl chloride
Description
This compound is a versatile acyl chloride intermediate, widely used in organic synthesis for amide bond formation, particularly in pharmaceutical and agrochemical applications. Its reactivity stems from the electron-withdrawing nature of the carbonyl chloride group, which facilitates nucleophilic substitution or coupling reactions.
Properties
CAS No. |
128073-07-4 |
|---|---|
Molecular Formula |
C7H6ClNO |
Molecular Weight |
155.581 |
IUPAC Name |
5-methylpyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3 |
InChI Key |
FGQHLHAEBIAFPP-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)C(=O)Cl |
Synonyms |
2-Pyridinecarbonyl chloride, 5-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural analogs of 5-methylpyridine-2-carbonyl chloride, emphasizing substituent effects on reactivity and applications:
Reactivity and Stability
- Electrophilicity : The carbonyl chloride group in this compound is highly electrophilic, similar to 5-bromopyridine-2-carbonyl chloride. However, bromine’s larger atomic size in the latter may slightly reduce reaction rates due to steric effects .
- This contrasts with 5-chloro-2-methylpyridine-3-carbonyl chloride, where the methyl group at position 2 further restricts access to the reactive site .
- Stability : Halogenated analogs like 5-chloro or 5-bromo derivatives may exhibit greater stability under acidic conditions compared to the methyl-substituted compound due to the electron-withdrawing effects of halogens .
Research Findings and Trends
- Thermal Stability : Studies on halogenated pyridinecarbonyl chlorides suggest that bromine or chlorine substituents enhance thermal stability compared to methyl groups, which may decompose at lower temperatures due to weaker C–CH₃ bonds .
- Solubility: Methyl groups improve solubility in nonpolar solvents, whereas halogenated analogs are more soluble in polar aprotic solvents like DMF or DMSO .
- Toxicity : Acyl chlorides generally require stringent handling (e.g., anhydrous conditions, PPE). The methyl-substituted compound may pose lower inhalation risks compared to volatile halogenated derivatives .
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